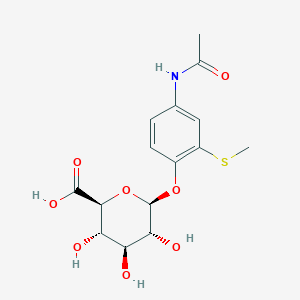
3-Thiomethylparacetamol glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiomethylparacetamol glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C15H19NO8S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Drug Metabolism and Pharmacokinetics
3-Thiomethylparacetamol glucuronide serves as an important marker for understanding the metabolic pathways of paracetamol. The metabolism of paracetamol involves several pathways, including:
- Glucuronidation : The primary pathway for paracetamol metabolism, where it is converted into various glucuronides, including this compound.
- Sulfation : Another significant pathway where paracetamol is converted into sulfate conjugates.
Research indicates that variations in the activity of enzymes involved in these pathways can affect the levels of this compound in the body, which may have implications for individual responses to paracetamol therapy and toxicity risk .
Therapeutic Applications
While this compound itself may not be directly used therapeutically, its role as a metabolite can provide insights into the efficacy and safety of paracetamol:
- Biomarker for Toxicity : Elevated levels of this metabolite can indicate excessive paracetamol consumption, which is critical for diagnosing acetaminophen overdose. Monitoring its levels can help clinicians assess liver function and potential hepatotoxicity .
- Understanding Drug Interactions : The study of this compound can elucidate how other drugs may influence the metabolism of paracetamol through competitive inhibition or induction of metabolic enzymes.
Toxicological Studies
The toxicological profile of this compound is significant in assessing the safety of paracetamol:
- Hepatotoxicity : Research has shown that while paracetamol is generally safe at therapeutic doses, its overdose can lead to the formation of toxic metabolites. Understanding how this compound interacts with liver enzymes can help in predicting adverse effects .
- Case Studies : Various case studies have documented instances where patients experienced liver damage due to high levels of paracetamol metabolites, including glucuronides. These findings underscore the importance of monitoring these metabolites in clinical settings .
Research Insights and Future Directions
Recent studies have focused on improving our understanding of how this compound affects biological systems:
- Biological Activity Assessment : Investigations into its biological activity suggest that metabolites like this compound may have distinct pharmacological effects that warrant further exploration .
- Potential Development as a Therapeutic Agent : There is ongoing research into whether modifications to this compound could enhance its therapeutic properties or reduce toxicity associated with paracetamol use.
特性
CAS番号 |
78180-86-6 |
|---|---|
分子式 |
C15H19NO8S |
分子量 |
373.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-(4-acetamido-2-methylsulfanylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO8S/c1-6(17)16-7-3-4-8(9(5-7)25-2)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h3-5,10-13,15,18-20H,1-2H3,(H,16,17)(H,21,22)/t10-,11-,12+,13-,15+/m0/s1 |
InChIキー |
HMZJUIVYCLFXAK-DKBOKBLXSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)SC |
異性体SMILES |
CC(=O)NC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)SC |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)SC |
同義語 |
3-thiomethylacetaminophen glucuronide 3-thiomethylparacetamol glucuronide 3-TMAG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















